1,4-D-xylobiose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2/t3-,4-,5+,6+,7-,8-,9?,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQKSQQRKHFMLI-WSNPFVOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-β-D-xylobiose chemical structure and properties

An In-Depth Technical Guide to 1,4-β-D-Xylobiose for Scientific Professionals

Abstract

1,4-β-D-Xylobiose, the fundamental repeating unit of xylan, is a disaccharide of significant interest in the fields of biochemistry, food science, and pharmacology. Composed of two D-xylose units linked by a β(1→4) glycosidic bond, it serves not only as a crucial substrate for studying xylanolytic enzymes but also as a potent prebiotic with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it delves into its biological activities and established experimental protocols, offering researchers and drug development professionals a consolidated resource for leveraging this versatile molecule.

Molecular Structure and Nomenclature

1,4-β-D-Xylobiose is a disaccharide formed from two D-xylopyranose monomers. The defining feature is the glycosidic bond connecting the anomeric carbon (C1) of one xylose unit to the hydroxyl group at the C4 position of the adjacent xylose unit. The "β" designation indicates that the substituent at the anomeric carbon of the glycosidic bond is oriented in the equatorial position.

-

IUPAC Name : (2S,3R,4S,5R)-2-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol[1]. An alternative systematic name is 4-O-β-D-Xylopyranosyl-D-xylose[2][3][4].

-

Common Synonyms : Xylobiose, β-(1,4)-Xylobiose, (1,4)-beta-xylobiose[1][3].

-

Condensed IUPAC : Xyl(b1-4)Xyl[1].

The structural integrity of this β(1→4) linkage is central to its biological function, as it is the target for specific hydrolytic enzymes (e.g., xylanases) and is responsible for its resistance to digestion in the upper gastrointestinal tract, allowing it to function as a prebiotic.

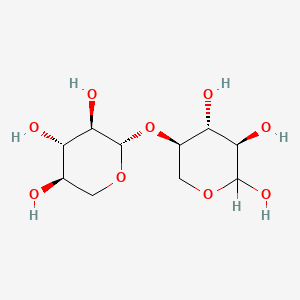

Caption: Chemical structure of 1,4-β-D-xylobiose highlighting the β(1→4) linkage.

Physicochemical Properties

The physical and chemical properties of xylobiose are critical for its handling, formulation, and mechanism of action in biological systems. It typically presents as a white to off-white powder.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₉ | [1][2][3] |

| Molecular Weight | 282.24 g/mol | [1][2][5][6] |

| CAS Number | 6860-47-5 | [2][3][5][6] |

| Appearance | White to off-white powder | [5] |

| Solubility | Water: 10 mg/mL | [5] |

| PBS (pH 7.2): 5 mg/mL | [3] | |

| DMSO: 100 mg/mL | [6] | |

| Storage Temperature | -20°C | [5][6] |

| Acid/Heat Stability | Stable in acidic conditions (pH 2.5-8.0) and at high temperatures (up to 100°C) | [7][8] |

This notable stability in acidic environments and at high temperatures is a key advantage for its application in food products and pharmaceuticals, ensuring it remains intact until it reaches the lower intestine.[8]

Synthesis of 1,4-β-D-Xylobiose

Obtaining pure xylobiose for research and development is primarily achieved through two routes: enzymatic hydrolysis of xylan and chemical synthesis.

Enzymatic Production from Xylan

This is the most common and industrially scalable method. It relies on the controlled depolymerization of xylan, a major hemicellulose component of plant cell walls.[3] The process leverages the specificity of endo-1,4-β-xylanases (EC 3.2.1.8), which cleave the internal β(1→4) linkages of the xylan backbone to release xylooligosaccharides (XOS), including xylobiose.[8][9]

Caption: Workflow for the enzymatic production and purification of xylobiose.

The choice of xylanase (e.g., from glycoside hydrolase families 10 or 11) is critical as it influences the final product distribution.[8] Subsequent hydrolysis of the resulting XOS mixture with β-xylosidase (EC 3.2.1.37) can be employed to convert higher oligomers into xylobiose or xylose.[10] Purification of xylobiose from the hydrolysate is typically achieved using preparative high-performance liquid chromatography (HPLC).[11]

Chemical Synthesis

While less common for bulk production, chemical synthesis provides a precise route for creating xylobiose and its derivatives for mechanistic studies. A notable method involves the condensation of protected xylose monomers. For example, benzyl 2,3-di-O-benzyl-D-xylopyranoside can be condensed with 2,3,4-tri-O-acetyl-α-D-xylosyl bromide.[12][13] The subsequent multi-step process involves saponification to remove the acetyl protecting groups, followed by hydrogenation to remove the benzyl groups, ultimately yielding pure xylobiose.[12] This approach, while complex, offers unparalleled control for producing isotopically labeled or chemically modified analogs.

Analytical Methodologies

Accurate characterization and quantification of xylobiose are essential for quality control and research.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for both purification and quantification. Using an amine-based column with an acetonitrile/water mobile phase allows for the separation of xylobiose from other xylooligosaccharides (xylotriose, xylotetraose, etc.) and monosaccharides.[11]

-

Ion Chromatography: Systems equipped with electrochemical or conductivity detectors are also effective for the analysis of xylobiose and other carbohydrates.[14]

Spectroscopic and Spectrometric Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of synthesized or purified xylobiose. It allows for the verification of the anomeric configuration (β) and the position of the glycosidic linkage (1→4).[11]

-

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), it confirms the molecular weight (282.24 Da) and can aid in structural elucidation.[11]

Colorimetric Assays

-

DNS (3,5-Dinitrosalicylic Acid) Method: This assay quantifies reducing sugars. It's important to note that the color response for xylobiose is significantly higher (approx. 1.32 times) than for an equimolar amount of xylose, a factor that must be considered when creating standard curves for enzyme activity assays.[15]

Biological Activity and Applications

The primary interest in 1,4-β-D-xylobiose for drug development and functional food applications stems from its activity as a prebiotic.

Prebiotic Effects

Due to the β(1→4) linkage, xylobiose resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract. It travels intact to the colon, where it serves as a selective fermentation substrate for beneficial gut microbiota, particularly Bifidobacterium and Lactobacillus species.[11][16]

Caption: Mechanism of prebiotic action of 1,4-β-D-xylobiose in the human colon.

This selective fermentation leads to:

-

Increased Probiotic Populations: Proliferation of beneficial bacteria.

-

Production of Short-Chain Fatty Acids (SCFAs): Fermentation yields butyrate, acetate, and propionate, which lower the colonic pH, inhibit pathogen growth, and serve as an energy source for colonocytes.

-

Competitive Exclusion: Growth of beneficial microbes can suppress populations of potential pathogens.[7]

Metabolic Health

Research suggests that xylobiose and related XOS can influence metabolic health. Studies in animal models have shown that supplementation can ameliorate diabetes-related metabolic changes and may help prevent and treat obesity, potentially by regulating hepatic lipogenesis.[4][16]

Enzyme Substrate and Inhibitor Studies

In enzymology, xylobiose is a natural substrate for β-xylosidases and a product of endo-xylanase activity.[6] It is invaluable for characterizing the kinetics and substrate specificity of these enzymes, which are critical in biofuel research and industrial processes. Furthermore, chemically modified versions of xylobiose, such as epoxyalkyl β-xylobiosides, have been developed as active-site-directed inhibitors to probe the mechanisms of xylanases.[17]

Experimental Protocols

Protocol: Enzymatic Production of XOS Rich in Xylobiose

Causality: This protocol uses a specific endo-1,4-β-xylanase to hydrolyze a xylan source. The reaction conditions (temperature, pH, time) are optimized to maximize the yield of small oligosaccharides like xylobiose while minimizing the complete breakdown to xylose.

-

Substrate Preparation: Prepare a 1% (w/v) solution of birchwood xylan in a 50 mM sodium phosphate buffer (pH 6.5). Heat gently to dissolve and then cool to the reaction temperature.

-

Enzyme Addition: Add a purified endo-1,4-β-xylanase (e.g., from Aspergillus or Streptomyces) to the substrate solution at a concentration of 0.5-1.0 µg/mL.[8]

-

Incubation: Incubate the reaction mixture at 50°C for 4-6 hours with gentle agitation.[8][9]

-

Reaction Termination: Stop the reaction by boiling the mixture for 10 minutes to denature the enzyme.

-

Initial Analysis: Centrifuge the mixture to pellet any insoluble material. Analyze the supernatant using TLC or HPLC to confirm the production of xylobiose (X2), xylotriose (X3), and other XOS.

Protocol: HPLC Quantification of Xylobiose

Causality: This method provides a validated system for separating and quantifying xylobiose. The amine column retains carbohydrates, and the acetonitrile/water gradient elutes them based on size (monosaccharides first, then disaccharides, etc.), allowing for precise quantification against a standard curve.

-

System: An HPLC system equipped with a Refractive Index (RI) detector.

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87P or similar).

-

Mobile Phase: Isocratic elution with a filtered and degassed mixture of 75:25 (v/v) acetonitrile and deionized water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Standard Preparation: Prepare a series of xylobiose standards (e.g., 0.5, 1, 2, 5, 10 mg/mL) in the mobile phase.

-

Sample Preparation: Dilute the sample from the enzymatic hydrolysis (Protocol 6.1) with the mobile phase and filter through a 0.22 µm syringe filter.

-

Injection & Analysis: Inject 10-20 µL of each standard and sample. Identify the xylobiose peak based on the retention time of the pure standard.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to determine the concentration of xylobiose in the unknown sample.

Conclusion

1,4-β-D-Xylobiose is a disaccharide with a well-defined structure and a compelling profile of physicochemical and biological properties. Its role as a potent prebiotic, combined with its utility as a tool in enzymology, positions it as a molecule of high interest for researchers in nutrition, microbiology, and drug development. The methodologies for its production and analysis are robust, enabling further exploration of its therapeutic potential and application in functional foods and beyond.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439538, (1,4)-Beta-xylobiose. Available: [Link]

-

Wikipedia (2025). Xylobiose. Available: [Link]

-

Lee, J. W., et al. (2025). Preparative high-performance liquid chromatography purification and structural characterization of xylobiose isomers synthesized by β-xylosidase. Food Chemistry, 498(Pt 2), 147289. Available: [Link]

-

The Good Scents Company (2024). Xylobiose. Available: [Link]

-

ResearchGate. Chemical and biological properties of xylooligosaccharides. Available: [Link]

-

Celignis (2024). Analysis of Xylobiose. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160873, Xylobiose. Available: [Link]

-

Myhre, D. V., & Smith, F. (1961). Synthesis of Xylobiose (4-O-β-D-Xylopyranosyl-D-xylose)1. The Journal of Organic Chemistry. Available: [Link]

-

ResearchGate. Standard curves for xylose (X), xylobiose ( ), xylotriose ( ) and xylotetraose ( ) in the presence of beechwood xylan (9 mg/mL) obtained using the DNS reducing sugar method. Available: [Link]

-

Yagi, H., et al. (2021). Preparation of β(1→3)/β(1→4) xylooligosaccharides from red alga dulse by two xylanases from Streptomyces thermogriseus. Applied Microbiology and Biotechnology, 105(12), 4979–4989. Available: [Link]

-

Li, Q., et al. (2021). Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis. Frontiers in Bioengineering and Biotechnology, 8, 620241. Available: [Link]

-

ACS Publications. Synthesis of Xylobiose (4-O-β-D-Xylopyranosyl-D-xylose)1. Available: [Link]

-

Wikipedia (2025). Xylan 1,4-β-xylosidase. Available: [Link]

-

ResearchGate. (2025). Epoxyalkyl glycosides of D-xylose and xylo-oligosaccharides are active-site markers of xylanases from glycoside hydrolase family 11, not from family 10. Available: [Link]

Sources

- 1. (1,4)-Beta-xylobiose | C10H18O9 | CID 439538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xylobiose - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,4-D-Xylobiose | 6860-47-5 | OX05190 | Biosynth [biosynth.com]

- 5. Xylobiose = 90 HPLC 6860-47-5 [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of β(1→3)/β(1→4) xylooligosaccharides from red alga dulse by two xylanases from Streptomyces thermogriseus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis [frontiersin.org]

- 10. Xylan 1,4-β-xylosidase - Wikipedia [en.wikipedia.org]

- 11. Preparative high-performance liquid chromatography purification and structural characterization of xylobiose isomers synthesized by β-xylosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Analysis of Xylobiose, Xylobiose Content of Liquids, Xylobiose Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]

- 15. researchgate.net [researchgate.net]

- 16. xylobiose, 6860-47-5 [thegoodscentscompany.com]

- 17. researchgate.net [researchgate.net]

The Architecture of Acetylated Xylobiose: A Crystallographic Guide to β-D-1,4-Xylobiose Hexaacetate

Abstract

This technical guide provides a comprehensive examination of the three-dimensional crystal structure of β-D-1,4-xylobiose hexaacetate, a key derivative of the fundamental repeating unit of xylan. Xylan, a major hemicellulose in plant cell walls, is a polysaccharide of significant interest in biofuel research, materials science, and human health.[1] Understanding the conformational properties of its acetylated disaccharide, xylobiose hexaacetate, offers critical insights into the stereochemistry of the polymer, xylan diacetate. Through a detailed exploration of its synthesis, crystallization, and single-crystal X-ray diffraction analysis, this guide illuminates the molecular geometry, conformational angles, and crystal packing of this important carbohydrate. The data presented herein serves as an essential reference for researchers in carbohydrate chemistry, drug development, and materials science, providing a foundational understanding of the structural implications of acetylation on this vital biopolymer building block.

Introduction: The Significance of Xylobiose and its Acetylated Form

Xylan is the second most abundant polysaccharide in nature, after cellulose, and is a major component of hemicellulose in plant cell walls.[1] Its backbone is primarily a linear chain of β-1,4-linked D-xylopyranosyl residues.[1][2] The disaccharide β-D-1,4-xylobiose represents the fundamental repeating unit of this polymer. The physical and chemical properties of xylan are often modified by the presence of acetyl groups on the xylose residues.[1]

The study of the crystal structure of β-D-1,4-xylobiose hexaacetate provides a high-resolution snapshot of the conformational preferences of the acetylated xylobiose unit. This information is crucial for understanding the structure-function relationships of acetylated xylans and for the rational design of enzymes that can efficiently deconstruct this biomass for industrial applications.[3][4] Furthermore, as a model compound, its well-defined structure allows for the validation of theoretical models and computational simulations of more complex acetylated polysaccharides.[5]

This guide will detail the synthesis and crystallization of β-D-1,4-xylobiose hexaacetate and present a thorough analysis of its crystal and molecular structure as determined by X-ray diffraction.

Synthesis and Crystallization

The preparation of high-quality single crystals of β-D-1,4-xylobiose hexaacetate is a critical prerequisite for X-ray diffraction analysis. The process involves two key stages: the complete acetylation (peracetylation) of xylobiose, followed by a meticulous crystallization procedure.

Experimental Protocol: Synthesis of β-D-1,4-Xylobiose Hexaacetate

The peracetylation of xylobiose can be effectively achieved using acetic anhydride with a catalyst. The following protocol is a standard method for this transformation.

Materials:

-

β-D-1,4-Xylobiose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: A mixture of β-D-1,4-xylobiose, a molar excess of anhydrous sodium acetate, and a sufficient volume of acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layers are combined.

-

Washing: The combined organic extract is washed successively with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acetic acid) and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude β-D-1,4-xylobiose hexaacetate.

-

Purification: The crude product is purified by recrystallization from ethanol to yield the pure hexaacetate.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is achieved by slow evaporation from a mixed solvent system.[5]

Materials:

-

Purified β-D-1,4-xylobiose hexaacetate

-

Methanol

-

Deionized water

Procedure:

-

Dissolution: The purified β-D-1,4-xylobiose hexaacetate is dissolved in a minimal amount of methanol.

-

Solvent Addition: An equal volume of deionized water is added to the methanolic solution.

-

Crystallization: The resulting 1:1 methanol-water solution is transferred to a small conical flask, which is then loosely covered (e.g., with tissue paper) to allow for slow evaporation of the solvent at room temperature.[5]

-

Crystal Growth: Initially, fine, needle-like crystals may form in clusters. These can be dispersed by gentle shaking of the solution.[5] Over the course of approximately one week, larger, plate-like crystals suitable for X-ray diffraction will form.[5]

-

Isolation: The well-formed crystals are carefully isolated from the mother liquor and dried.

Sources

A Technical Guide to the Biosynthesis of Xylooligosaccharides in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylooligosaccharides (XOS) are sugar oligomers derived from the xylan polysaccharide, a major component of the plant cell wall. Recognized for their significant prebiotic properties and potential applications in functional foods and pharmaceuticals, a thorough understanding of their natural formation in plants is paramount. This technical guide provides an in-depth exploration of the biosynthetic origins of XOS. Critically, XOS are not synthesized de novo but are generated through the enzymatic breakdown of their parent polymer, xylan. Therefore, this document first elucidates the complex, multi-enzyme pathway of xylan biosynthesis within the Golgi apparatus. It then details the subsequent enzymatic hydrolysis of xylan by endogenous plant glycosyl hydrolases, the process that releases XOS. This guide synthesizes current knowledge, presenting the core enzymatic players, their regulation, and the established methodologies for their study, providing a comprehensive resource for professionals in plant science and biotechnology.

The Precursor Polysaccharide: A Primer on Xylan Biosynthesis

The journey to understanding XOS formation begins with the synthesis of its precursor, xylan. Xylan is the second most abundant plant biopolymer on Earth and a critical structural component of the plant cell wall, where it cross-links with cellulose and lignin. Plant xylans are defined by a β-(1,4)-linked D-xylose backbone, which is variously decorated with side-chain substitutions depending on the plant species, tissue type, and developmental stage. This synthesis is a highly coordinated process occurring in the Golgi apparatus, involving numerous glycosyltransferases (GTs) and other modifying enzymes.

Synthesis of the β-(1,4)-Xylan Backbone

The elongation of the xylan backbone is not the work of a single enzyme but a multi-protein assembly known as the Xylan Synthase Complex (XSC). Genetic and biochemical evidence has identified members of the Glycosyltransferase (GT) families GT43 and GT47 as the core components of this complex.

-

Key Enzyme Families:

-

GT43 Family: In the model plant Arabidopsis thaliana, this family includes IRREGULAR XYLEM (IRX) 9 and IRX14. Both are essential for the elongation of the xylan backbone.

-

GT47 Family: This family includes IRX10, which is also a crucial component of the XSC.

-

While all three proteins (IRX9, IRX10, and IRX14) are required for robust xylan synthesis, current evidence suggests that IRX10/IRX10L may be the primary catalytic enzyme responsible for transferring xylose residues from the donor substrate, UDP-Xylose, to the growing polysaccharide chain. IRX9 and IRX14 are hypothesized to play non-catalytic roles, potentially acting as scaffolds, assisting in substrate acquisition, or guiding the nascent chain. The coordinated action of these proteins within the XSC is essential for producing a xylan polymer of the correct length.

Side-Chain Decorations: Tailoring Xylan Structure

The functional properties of xylan, and consequently the types of XOS that can be derived from it, are heavily influenced by its side-chain decorations. These modifications are added to the xylose backbone by specific GTs and other enzymes, also within the Golgi.

-

Glucuronic Acid (GlcA) Substitution: Members of the GT8 family add glucuronic acid residues to the xylan backbone.

-

Arabinofuranose (Araf) Substitution: In grasses, xylan is heavily substituted with arabinose, forming glucuronoarabinoxylans (GAXs).

-

Acetylation: Xylan O-acetyltransferases (XOATs) from the TBL (TRICHOME BIREFRINGENCE-LIKE) family add acetyl groups, which significantly impact the solubility and conformation of the xylan polymer.

-

Methylation: Glucuronoxylan methyltransferases (GXMTs) can methylate the GlcA residues to form 4-O-methylglucuronic acid (MeGlcA).

The precise pattern of these substitutions creates a complex polymer that is then integrated into the cell wall.

A Technical Guide to the Discovery and Isolation of Xylobiose from Xylan: From Enzymatic Hydrolysis to Chromatographic Purification

This in-depth technical guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the discovery and isolation of xylobiose from xylan. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Unlocking the Potential of Xylan

Xylan, the most abundant non-cellulosic polysaccharide in lignocellulosic biomass, is a complex heteropolymer.[1] Its backbone primarily consists of β-1,4-linked D-xylopyranose residues. The controlled enzymatic depolymerization of xylan into well-defined xylooligosaccharides (XOS), particularly xylobiose (X2), has garnered significant interest due to their prebiotic properties and potential applications in the food, pharmaceutical, and feed industries.[2][3] This guide details the methodologies for the targeted production of xylobiose through enzymatic hydrolysis and its subsequent isolation and purification.

Section 1: Targeted Production of Xylobiose via Enzymatic Hydrolysis of Xylan

The cornerstone of producing xylobiose is the precise enzymatic cleavage of the xylan backbone. This requires a careful selection of enzymes and optimization of reaction conditions to favor the accumulation of the desired disaccharide.

The Enzymatic Machinery: A Symphony of Hydrolases

The complete breakdown of the complex xylan structure necessitates the synergistic action of various enzymes.[4] However, for the specific production of xylobiose, the key is to utilize endo-1,4-β-xylanases while minimizing the activity of β-xylosidases.

-

Endo-1,4-β-xylanases (EC 3.2.1.8): These enzymes are the primary tools for xylobiose production. They randomly cleave the internal β-1,4-glycosidic bonds of the xylan backbone, releasing a mixture of xylooligosaccharides of varying degrees of polymerization (DP).[1]

-

β-Xylosidases (EC 3.2.1.37): These enzymes hydrolyze xylooligosaccharides, including xylobiose, from the non-reducing end to produce xylose. Their presence is detrimental to the accumulation of xylobiose. Therefore, using a xylanase preparation with low or no β-xylosidase side activity is crucial.

Xylanases are classified into several glycoside hydrolase (GH) families, with GH10 and GH11 being the most common for this application. GH11 xylanases are generally smaller and require a sequence of three unsubstituted xylose residues for cleavage, often resulting in a higher yield of smaller oligosaccharides like xylobiose.

Substrate: Birchwood Xylan as a Model

While various agricultural residues can serve as xylan sources, purified birchwood xylan is an excellent model substrate for laboratory-scale production of xylobiose due to its high purity and commercial availability.

Experimental Protocol: Enzymatic Hydrolysis of Birchwood Xylan

This protocol is designed to maximize the production of xylobiose.

Materials:

-

Birchwood xylan

-

Endo-1,4-β-xylanase (low in β-xylosidase activity)

-

Citrate-phosphate buffer (50 mM, pH 6.0)

-

Sodium hydroxide (NaOH) solution (5%)

-

Deionized water

-

Shaking water bath or incubator

Procedure:

-

Substrate Preparation:

-

Weigh 6.0 g of birchwood xylan and dissolve it in 60 ml of 5% NaOH solution in a 250-ml beaker with continuous stirring for 20 minutes.

-

Add 100 mL of 50 mM citrate-phosphate buffer (pH 6.0) and continue to mix until the xylan is fully solubilized.[5]

-

Adjust the final volume to obtain the desired substrate concentration (e.g., 2% w/v).

-

-

Enzyme Preparation:

-

Prepare a stock solution of the endo-1,4-β-xylanase in 50 mM citrate-phosphate buffer (pH 6.0). The concentration will depend on the specific activity of the enzyme preparation.

-

-

Enzymatic Reaction:

-

Pre-incubate the substrate solution at 50°C for 15 minutes.

-

Initiate the hydrolysis by adding the enzyme solution to the pre-warmed substrate. A typical enzyme loading is 5-10 Units per gram of xylan.

-

Incubate the reaction mixture at 50°C with continuous agitation (e.g., 120 rpm) for a predetermined time (e.g., 6-24 hours).[6] Time-course experiments are recommended to determine the optimal reaction time for maximal xylobiose yield.

-

-

Reaction Termination:

-

Terminate the enzymatic reaction by boiling the mixture for 10 minutes to denature the enzyme.[6]

-

Cool the hydrolysate to room temperature.

-

-

Initial Clarification:

-

Centrifuge the hydrolysate at a high speed (e.g., 10,000 x g for 15 minutes) to pellet any insoluble material.

-

Carefully decant and collect the supernatant, which contains the mixture of xylooligosaccharides.

-

Optimizing Xylobiose Yield

Response surface methodology (RSM) is a powerful statistical tool for optimizing the hydrolysis conditions. Key parameters to optimize include enzyme concentration, substrate concentration, pH, temperature, and reaction time to maximize the yield of xylobiose while minimizing the production of xylose and higher-order oligosaccharides.[3][7]

Typical Optimized Conditions and Yields from Birchwood Xylan:

| Parameter | Optimized Value | Reference |

| Temperature | 50°C | [8] |

| pH | 6.0 | [8] |

| Enzyme Dosage | 500 U/g xylan | [8] |

| Substrate Conc. | 2 mg/mL | [8] |

| Reaction Time | 18 hours | [8] |

| Xylobiose Yield | ~40-60% of total XOS | [9] |

Section 2: Isolation and Purification of Xylobiose

The crude hydrolysate contains a mixture of xylobiose, other xylooligosaccharides (xylotriose, xylotetraose, etc.), unreacted xylan, and potentially some monosaccharides. The following purification strategies can be employed to isolate xylobiose.

Activated Carbon Chromatography

This is a widely used and effective method for separating oligosaccharides based on their degree of polymerization. Longer chain oligosaccharides adsorb more strongly to the activated carbon.

Experimental Protocol:

-

Column Preparation:

-

Prepare a slurry of activated charcoal in deionized water.

-

Pack a glass column with the slurry, allowing the activated carbon to settle into a uniform bed.

-

Wash the column extensively with deionized water to remove any fine particles.

-

-

Sample Loading:

-

Concentrate the clarified hydrolysate under reduced pressure.

-

Load the concentrated sample onto the top of the activated carbon column.

-

-

Elution:

-

Wash the column with deionized water to elute any monosaccharides (e.g., xylose).

-

Perform a step-wise elution with increasing concentrations of ethanol in water.

-

5-10% Ethanol: Elutes disaccharides, including xylobiose.

-

15-30% Ethanol: Elutes trisaccharides and tetrasaccharides.

-

Higher Ethanol Concentrations: Elute longer-chain oligosaccharides.

-

-

Collect fractions and analyze for the presence of xylobiose.

-

-

Post-Purification:

-

Pool the xylobiose-rich fractions.

-

Remove the ethanol by rotary evaporation.

-

Lyophilize the aqueous solution to obtain purified xylobiose as a white powder. A purity of over 90% can be achieved with this method.[10]

-

Ion-Exchange Chromatography

High-performance anion-exchange chromatography (HPAEC) can be used for both analytical and preparative scale separation of oligosaccharides. Under alkaline conditions (pH > 12), the hydroxyl groups of carbohydrates can be partially ionized, allowing them to be separated on a strong anion-exchange column.[11][12]

Nanofiltration

Membrane filtration, specifically nanofiltration, offers a promising method for purifying and concentrating xylooligosaccharides. By selecting a membrane with an appropriate molecular weight cut-off (MWCO), typically in the range of 200-1000 Da, it is possible to retain xylobiose and larger oligosaccharides while allowing monosaccharides and other small impurities to pass through into the permeate.[13][14] This technique is particularly useful for achieving high purity of XOS.[13]

Section 3: Analysis and Quantification of Xylobiose

Accurate and sensitive quantification of xylobiose is essential to evaluate the efficiency of the production and purification processes.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is the method of choice for the analysis of underivatized carbohydrates. It offers high resolution and sensitivity for the separation and quantification of individual xylooligosaccharides.[11]

Experimental Protocol:

-

Instrumentation:

-

Mobile Phase:

-

A gradient of sodium acetate in a sodium hydroxide solution is typically used for the elution of oligosaccharides. A two-stage binary gradient can effectively separate a range of xylooligosaccharides.[11][12]

-

Eluent A: Deionized water

-

Eluent B: Sodium hydroxide (e.g., 100 mM)

-

Eluent C: Sodium acetate in sodium hydroxide

-

-

Sample Preparation:

-

Dilute the samples (from hydrolysis or purification fractions) with deionized water to a concentration within the linear range of the detector.

-

Filter the diluted samples through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Column: Dionex CarboPac™ PA200 (3 x 250 mm)

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Gradient Program: A tailored gradient of sodium hydroxide and sodium acetate to resolve xylobiose from other components. For instance, an initial isocratic step with NaOH followed by a linear gradient of NaOAc.[12]

-

-

Quantification:

-

Prepare a standard curve using high-purity xylobiose standard.

-

Identify the xylobiose peak in the sample chromatograms based on its retention time compared to the standard.

-

Quantify the concentration of xylobiose in the samples by integrating the peak area and comparing it to the standard curve.

-

Conclusion

The targeted enzymatic hydrolysis of xylan, followed by systematic purification and robust analytical quantification, provides a reliable pathway for the discovery and isolation of high-purity xylobiose. The methodologies outlined in this guide, from the selection of specific enzymes to the fine-tuning of chromatographic separations, offer a comprehensive framework for researchers and professionals to produce and characterize this valuable prebiotic compound for a range of applications. The integration of optimized protocols and precise analytical techniques ensures the scientific integrity and successful outcome of these endeavors.

References

-

ResearchGate. (n.d.). Response surface of xylooligosaccharides yield (%) to experimental... Retrieved from [Link]

-

FAO JECFA. (n.d.). Endo-1,4-β-xylanase from Bacillus subtilis expressed in Bacillus subtilis (JECFA99-2). Retrieved from [Link]

-

Xu, Y., et al. (2013). Simultaneous Separation and Quantification of Linear Xylo- and Cello-Oligosaccharides Mixtures in Lignocellulosics Processing Products on High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection. BioResources, 8(2), 2549-2561. Retrieved from [Link]

-

MDPI. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous Separation and Quantification of Linear Xylo- and Cello-Oligosaccharides Mixtures in Lignocellulosics Processing Products on High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Evaluation of xylooligosaccharide production from residual hemicelluloses of dissolving pulp by acid and enzymatic hydrolysis. Retrieved from [Link]

-

Megazyme. (n.d.). AZO-XYLAN (Birchwood) (Powder). Retrieved from [Link]

-

SciSpace. (2018). Top 25 papers published in the topic of Xylobiose in 2018. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Optimization of Xylooligosaccharides Production by Native and Recombinant Xylanase Hydrolysis of Chicken Feed Substrates. Retrieved from [Link]

-

Xu, Y., et al. (2013). Simultaneous separation and quantification of linear xylo- and cello-oligosaccharides mixtures in lignocellulosics processing products on high-performance anion-exchange chromatography with pulsed amperometric detection. BioResources, 8(2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Yield of xylan and xylooligosaccharide at (a) 180 °C, (b) 200 °C, and (c) 220 °C. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Supplementation with xylanase and β-xylosidase to reduce xylo-oligomer and xylan inhibition of enzymatic hydrolysis of cellulose and pretreated corn stover. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Endo-1,4-β-D-xylanase Assay Using Azo-Xylan and Variants Thereof. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. Retrieved from [Link]

-

MDPI. (2024). Optimization Production of an Endo-β-1,4-Xylanase from Streptomyces thermocarboxydus Using Wheat Bran as Sole Carbon Source. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Xylan, Xylooligosaccharides, and Aromatic Structures With Antioxidant Activity Released by Xylanase Treatment of Alkaline-Sulfite–Pretreated Sugarcane Bagasse. Retrieved from [Link]

-

ResearchGate. (n.d.). Diafiltration process on xylo-oligosaccharides syrup using nanofiltration and its modeling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Evaluation of Nanofiltration Membranes for the Purification of Monosaccharides: Influence of pH, Temperature, and Sulfates on the Solute Retention and Fouling. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Selective Production of Xylooligosaccharides by Xylan Hydrolysis Using a Novel Recyclable and Separable Furoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). From by- to bioproducts: selection of a nanofiltration membrane for biotechnological xylitol purification and process optimization. Retrieved from [Link]

-

Samyang Corporation. (n.d.). Chromatography Ion Exchange Resin. Retrieved from [Link]

-

LCGC International. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. Retrieved from [Link]

-

MDPI. (2016). Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Nanofiltration for separation and purification of saccharides from biomass. Retrieved from [Link]

-

Springer Nature. (n.d.). Ion-Exchange Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Removal of Lignin and Associated Impurities from Xylo-oligosaccharides by Activated Carbon Adsorption. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Separation and purification of xylose oligomers using centrifugal partition chromatography. Retrieved from [Link]

-

PubMed. (n.d.). Separation of furfural from monosaccharides by nanofiltration. Retrieved from [Link]

-

ResearchGate. (n.d.). Fructo-oligosaccharides purification from a fermentative broth using an activated charcoal column. Retrieved from [Link]

-

PubMed. (n.d.). Insights into the mechanism of enzymatic hydrolysis of xylan. Retrieved from [Link]

Sources

- 1. Top 25 papers published in the topic of Xylobiose in 2018 [scispace.com]

- 2. Optimization of Xylooligosaccharides Production by Native and Recombinant Xylanase Hydrolysis of Chicken Feed Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. Xylan, Xylooligosaccharides, and Aromatic Structures With Antioxidant Activity Released by Xylanase Treatment of Alkaline-Sulfite–Pretreated Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nanofiltration for separation and purification of saccharides from biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous separation and quantification of linear xylo- and cello-oligosaccharides mixtures in lignocellulosics processing products on high-performance anion-exchange chromatography with pulsed amperometric detection :: BioResources [bioresources.cnr.ncsu.edu]

Section 1: Core Molecular Profile of 1,4-β-D-Xylobiose

An In-Depth Technical Guide to 1,4-β-D-Xylobiose for Researchers and Drug Development Professionals

1,4-β-D-Xylobiose is a fundamental disaccharide unit that forms the backbone of xylan, a major component of hemicellulose in plant cell walls.[1][2] It consists of two D-xylose molecules linked by a β-(1→4) glycosidic bond.[3] As a primary product of xylan degradation by endo-xylanase enzymes, xylobiose serves as a critical substrate for further enzymatic hydrolysis by β-xylosidases into xylose monomers.[4][5][6] This role places it at the center of numerous biological and industrial processes, from microbial metabolism and gut health to biofuel production and pharmaceutical research. Its well-defined structure and properties make it an invaluable tool for enzyme characterization, metabolic studies, and as a reference standard in analytical chemistry.

This guide provides a comprehensive overview of 1,4-β-D-xylobiose, focusing on its technical specifications, applications, and a detailed experimental protocol relevant to researchers in glycobiology and drug development.

Key Identifiers and Physicochemical Properties

The essential properties of 1,4-β-D-xylobiose are summarized below, providing the foundational data required for experimental design and material sourcing.

| Property | Value | Source(s) |

| CAS Number | 6860-47-5 | [1][7][8][9][10] |

| Molecular Formula | C₁₀H₁₈O₉ | [1][7][8][11] |

| Molecular Weight | 282.24 g/mol | [7][8][11][12] |

| Synonyms | 1,4-β-Xylobiose, β-(1,4)-Xylobiose, 4-O-β-D-xylopyranosyl-D-xylose | [1][2][7] |

| Appearance | Off-white powder | [12] |

| Solubility | Soluble in water-based buffers (e.g., 5 mg/mL in PBS, pH 7.2) | [1][2] |

Section 2: Scientific and Industrial Applications

The unique structure of 1,4-β-D-xylobiose underpins its utility across a spectrum of scientific disciplines. Its role extends from a simple sugar to a complex modulator of biological systems and a key component in biotechnological processes.

Foundational Research in Enzymology and Glycobiology

In the laboratory, 1,4-β-D-xylobiose is the definitive substrate for characterizing the activity of β-D-xylosidase (EC 3.2.1.37).[4][5] This enzyme specifically catalyzes the hydrolysis of the β-(1→4) linkage in xylobiose and other short-chain xylooligosaccharides to release xylose.[4][5]

-

Causality in Experimental Choice : Researchers select xylobiose for these assays due to its defined structure, which allows for precise kinetic measurements (Kₘ, Vₘₐₓ) of β-xylosidase activity. Unlike complex polymeric substrates like xylan, xylobiose provides a single, specific glycosidic bond for the enzyme to act upon, eliminating ambiguity in reaction stoichiometry and enabling the clear quantification of product formation (xylose). This is essential for comparing enzyme efficiency from different microbial sources or evaluating the impact of mutations in enzyme engineering studies.[4]

Prebiotic and Drug Development Applications

The human digestive system lacks the enzymes to hydrolyze xylobiose, allowing it to reach the colon intact.[13] There, it serves as a selective substrate for beneficial gut bacteria, such as Bifidobacteria and Lactobacillus, classifying it as a prebiotic.[12][14]

In the context of drug development, xylobiose is being investigated for its therapeutic potential:

-

Metabolic Disease : Studies in db/db mice, a model for type 2 diabetes, have shown that dietary supplementation with xylobiose can improve glucose tolerance and reduce markers of insulin resistance.[13] The proposed mechanism involves the regulation of hepatic lipogenesis and cholesterol homeostasis through the modulation of microRNAs like miR-122a and miR-33a.[13]

-

Drug Delivery : Its properties are being explored for potential use in drug delivery systems, where it may enhance the solubility and stability of active pharmaceutical ingredients.[12]

Biotechnology and Biofuel Production

In the broader bio-economy, the complete enzymatic breakdown of lignocellulosic biomass into fermentable monosaccharides is a critical goal. Xylan is a major component of this biomass. The synergistic action of endo-xylanases and β-xylosidases is required for its complete hydrolysis.[4][5] 1,4-β-D-xylobiose is a key intermediate in this process. Efficient conversion of xylobiose to xylose by β-xylosidase is often a rate-limiting step, making the study of this specific reaction vital for optimizing biofuel production processes.[4][12]

Section 3: Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Assay for β-D-Xylosidase Activity

This protocol provides a robust, self-validating method for quantifying β-D-xylosidase activity by measuring the hydrolysis of 1,4-β-D-xylobiose. The use of HPLC allows for the precise separation and quantification of the substrate (xylobiose) and the product (xylose), ensuring high accuracy and reproducibility.

Workflow for β-D-Xylosidase Activity Assay

The logical flow of the experimental procedure is outlined below, from initial setup to final data interpretation.

Caption: Workflow for β-D-Xylosidase activity assay using HPLC.

Materials and Reagents

-

1,4-β-D-Xylobiose (CAS 6860-47-5)

-

D-Xylose (for standard curve)

-

Citric Acid and Sodium Citrate (for buffer)

-

Purified β-D-xylosidase enzyme

-

Ultrapure water

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC system with a carbohydrate analysis column and Refractive Index (RI) detector

Step-by-Step Methodology

-

Preparation of Reagents:

-

50 mM Citrate Buffer (pH 5.0): Prepare solutions of 50 mM citric acid and 50 mM sodium citrate. Mix them, monitoring with a calibrated pH meter, until a pH of 5.0 is achieved. This buffer is chosen as it is optimal for many fungal β-xylosidases.

-

10 mM Substrate Stock: Dissolve 28.22 mg of 1,4-β-D-xylobiose in 10 mL of 50 mM citrate buffer.

-

Enzyme Dilution: Prepare a working solution of the enzyme (e.g., 1 µg/mL) by diluting a concentrated stock in cold 50 mM citrate buffer immediately before use. Keep on ice.

-

HPLC Standards: Prepare a series of D-xylose standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM) in the citrate buffer.

-

-

Enzymatic Reaction:

-

Set up a series of 1.5 mL microcentrifuge tubes, one for each time point (e.g., 0, 5, 10, 15, 30 minutes) plus a no-enzyme control.

-

To each tube, add 200 µL of 50 mM citrate buffer and 250 µL of the 10 mM xylobiose stock solution. This results in a pre-reaction volume of 450 µL.

-

Place the tubes in a thermoblock pre-heated to the optimal temperature for your enzyme (e.g., 50°C) and allow them to equilibrate for 5 minutes.

-

To initiate the reaction, add 50 µL of the diluted enzyme solution to each tube, vortex briefly, and return to the thermoblock. The final reaction volume is 500 µL, and the final substrate concentration is 5 mM.

-

For the "0 minute" time point, add the enzyme and immediately proceed to the termination step. For the no-enzyme control, add 50 µL of buffer instead of enzyme.

-

-

Reaction Termination and Sample Preparation:

-

At the end of each designated incubation time, remove the tube and immediately place it in a boiling water bath or thermoblock at 100°C for 10 minutes to denature the enzyme and stop the reaction.[15]

-

Cool the samples to room temperature. Centrifuge at 14,000 x g for 5 minutes to pellet any denatured protein.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

System Conditions (Example):

-

Column: Bio-Rad Aminex HPX-87P or equivalent

-

Mobile Phase: Degassed ultrapure water

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 80°C

-

Detector: Refractive Index (RI)

-

-

Inject the prepared standards first to generate a standard curve of peak area versus xylose concentration.

-

Inject the experimental samples. Identify and integrate the peaks corresponding to xylose and the remaining xylobiose based on their retention times established by the standards.

-

-

Data Analysis and Interpretation:

-

Use the linear regression equation from the xylose standard curve to calculate the concentration of xylose produced in each sample at each time point.

-

Plot the concentration of xylose (mM) produced against time (minutes).

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (typically the first few time points). The units will be mM/min.

-

Calculate the specific activity of the enzyme using the following formula:

-

Specific Activity (µmol/min/mg) = (V₀ [mM/min] * Reaction Volume [L]) / (mg of enzyme in reaction)

-

-

This self-validating protocol ensures that the measured activity is directly attributable to the enzymatic conversion of xylobiose, as confirmed by the specific detection of the xylose product via HPLC. The inclusion of a no-enzyme control and a zero-time point verifies that product formation is time-dependent and enzyme-catalyzed.

References

-

(1,4)-Beta-xylobiose | C10H18O9 | CID 439538. PubChem, National Center for Biotechnology Information. [Link]

-

1,4-D-Xylobiose, 250 mg, CAS No. 6860-47-5. Carl ROTH. [Link]

-

Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. MDPI. [Link]

-

Jordan, D. B., & Wagschal, K. (2010). Properties and applications of microbial β-D-xylosidases featuring the catalytically efficient enzyme from Selenomonas ruminantium. Applied Microbiology and Biotechnology. [Link]

-

Chen, H., et al. (2018). Production of Xylooligosaccharides from Jiuzao by Autohydrolysis Coupled with Enzymatic Hydrolysis Using a Thermostable Xylanase. Molecules. [Link]

-

Jordan, D. B., & Wagschal, K. (2010). Properties and applications of microbial beta-D-xylosidases featuring the catalytically efficient enzyme from Selenomonas ruminantium. PubMed, National Center for Biotechnology Information. [Link]

-

Yanti, D., et al. (2017). Enzymatic hydrolysis of lignocellulosic biomass by Kitasatospora sp. to produce xylo-oligosaccharides (XOS). ResearchGate. [Link]

-

Structure and ultrasonic coupling enzymatic hydrolysis preparation of... ResearchGate. [Link]

-

Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. MDPI. [Link]

-

Park, Y. K., et al. (2021). Xylobiose, an Alternative Sweetener, Ameliorates Diabetes-Related Metabolic Changes by Regulating Hepatic Lipogenesis and miR-122a/33a in db/db Mice. Nutrients. [Link]

-

XYLOBIOSE. RayBiotech. [Link]

-

xylobiose, 6860-47-5. The Good Scents Company. [Link]

-

Multiplicity of beta-1,4-xylanase in microorganisms: functions and applications. ResearchGate. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS 6860-47-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Xylobiose | 1,4-β-D-Xylobiose | Alcohols | Ambeed.com [ambeed.com]

- 4. researchgate.net [researchgate.net]

- 5. Properties and applications of microbial beta-D-xylosidases featuring the catalytically efficient enzyme from Selenomonas ruminantium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. dextrauk.com [dextrauk.com]

- 9. This compound | 6860-47-5 | OX05190 | Biosynth [biosynth.com]

- 10. This compound, 250 mg, CAS No. 6860-47-5 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 11. (1,4)-Beta-xylobiose | C10H18O9 | CID 439538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Production of Xylooligosaccharides from Jiuzao by Autohydrolysis Coupled with Enzymatic Hydrolysis Using a Thermostable Xylanase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Xylobiose

This guide provides a comprehensive technical overview of the core physical and chemical properties of xylobiose, tailored for researchers, scientists, and drug development professionals. The content is structured to deliver not just data, but also the underlying scientific principles and practical experimental methodologies.

Introduction: The Significance of Xylobiose

Xylobiose, a disaccharide composed of two D-xylose units linked by a β-(1→4) glycosidic bond, is a molecule of burgeoning interest across the food, pharmaceutical, and biotechnology sectors.[1] As the primary component of xylooligosaccharides (XOS), it is recognized for its potent prebiotic properties, selectively stimulating the growth of beneficial gut microbiota.[2][3][4] Understanding its fundamental physical and chemical characteristics is paramount for its effective isolation, characterization, and application in novel therapeutic and functional food products.

Part 1: Physicochemical Characterization

A thorough understanding of the physical properties of xylobiose is crucial for its handling, formulation, and analysis.

Molecular Structure and Identity

Xylobiose is systematically named 4-O-β-D-xylopyranosyl-D-xylose.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₉ | [2][5][6][7] |

| Molecular Weight | 282.24 g/mol | [2][7][8][9] |

| CAS Number | 6860-47-5 | [5][6][8] |

| Appearance | White to off-white crystalline powder | [1][9][10] |

Diagram: Molecular Structure of Xylobiose

Caption: Structure of xylobiose showing the β-(1→4) glycosidic linkage.

Thermal Properties: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature range, making it a critical indicator of purity.

This standard method provides a reliable means of determining the melting point range of xylobiose.[9][11][12]

Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.

Methodology:

-

Sample Preparation: Ensure the xylobiose sample is a fine, dry powder. If necessary, gently grind the crystals and dry in a desiccator over silica gel for 24 hours.[13]

-

Capillary Loading: Tap the open end of a capillary tube into the xylobiose powder to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Initial Heating: Quickly heat the block to a temperature approximately 15-20°C below the expected melting point of xylobiose (~185°C).[11] This provides an estimated melting temperature.

-

Slow Final Heating: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 10°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.[11][13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.

-

Replicate Measurements: Repeat the slow heating determination at least twice to ensure reproducibility. Pure compounds should exhibit a narrow melting range of 0.5-1.5°C.

Causality of Experimental Choices: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. A wide melting range typically indicates the presence of impurities.

Solubility Profile

The solubility of xylobiose is a key parameter for its application in aqueous systems, such as food products and biological assays.

-

Water: Soluble (10 mg/mL, clear, colorless to faintly yellow solution)[10]

-

Ethanol: Sparingly soluble. The solubility of xylose, its monomer, is significantly reduced in ethanol-water mixtures as the ethanol concentration increases.[16]

Principle: The equilibrium solubility is determined by adding excess solute to a solvent and allowing it to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

Methodology:

-

Sample Preparation: Add an excess amount of xylobiose powder to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically with a known mass of solvent.

-

Quantification: Analyze the concentration of xylobiose in the diluted supernatant using a calibrated HPLC method (see Part 2 for protocol).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.

Causality of Experimental Choices: Ensuring an excess of the solid phase and allowing sufficient time for equilibration are critical for achieving a true saturated solution. Centrifugation effectively separates the solid and liquid phases without altering the equilibrium.

Optical Activity

As a chiral molecule, xylobiose rotates the plane of polarized light, a property that can be used for its identification and to assess its purity.

-

Specific Rotation [α]²⁰D: -24° to -28° (c=10 in H₂O)[9]

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active compound. The specific rotation is a standardized value calculated from the observed rotation.[17]

Methodology:

-

Solution Preparation: Accurately weigh a precise amount of xylobiose (e.g., 1.0 g) and dissolve it in a specific volume of deionized water (e.g., 10.0 mL) in a volumetric flask.

-

Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the solvent (deionized water) and setting the reading to zero.[18]

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared xylobiose solution, ensuring no air bubbles are present.[18] Place the cell in the polarimeter and record the observed angle of rotation (α).

-

Calculation of Specific Rotation: Use the following formula to calculate the specific rotation [α]:

[α] = α / (l × c)

Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL[17]

-

Causality of Experimental Choices: The specific rotation is standardized to a path length of 1 dm and a concentration of 1 g/mL to allow for comparison of values across different experiments and laboratories.[17] The use of monochromatic light (typically the sodium D-line, 589 nm) is essential as the angle of rotation is wavelength-dependent.[19]

Part 2: Chemical Properties and Reactivity

The chemical behavior of xylobiose is dictated by its constituent xylose units and the β-(1→4) glycosidic linkage.

Hydrolysis: Cleavage of the Glycosidic Bond

The β-(1→4) glycosidic bond in xylobiose can be cleaved through either acidic or enzymatic hydrolysis to yield two molecules of D-xylose.

Diagram: Hydrolysis of Xylobiose

Caption: General scheme for the hydrolysis of xylobiose.

Principle: Strong acids catalyze the hydrolysis of the glycosidic bond at elevated temperatures. This method is often used for the complete depolymerization of oligosaccharides for monomeric sugar analysis.[20]

Methodology:

-

Reaction Setup: Prepare a solution of xylobiose in dilute sulfuric acid (e.g., 4% H₂SO₄). A typical protocol involves a two-step hydrolysis for complete breakdown of polysaccharides, but for a disaccharide, a single step is often sufficient.[20]

-

Hydrolysis: Heat the solution in a sealed pressure tube or autoclave at 121°C for 1 hour.[20]

-

Neutralization: After cooling, neutralize the reaction mixture by adding calcium carbonate or barium carbonate until effervescence ceases. This precipitates the sulfate ions as insoluble salts.

-

Sample Cleanup: Centrifuge the mixture and collect the supernatant. The supernatant, containing xylose, can be further analyzed.

-

Analysis: Quantify the resulting xylose using HPLC.

Causality of Experimental Choices: The use of a strong acid and high temperature provides the necessary energy to overcome the activation barrier for glycosidic bond cleavage. Neutralization is essential to stop the reaction and to prevent acid-catalyzed degradation of the resulting monosaccharides.

Principle: β-Xylosidases are enzymes that specifically catalyze the hydrolysis of the β-(1→4) glycosidic linkages in xylooligosaccharides, releasing xylose from the non-reducing end.[20][21] This method is highly specific and occurs under mild conditions.

Methodology:

-

Enzyme and Substrate Preparation: Prepare a buffer solution at the optimal pH for the specific β-xylosidase being used (e.g., 50 mM phosphate buffer, pH 6.0).[7] Dissolve a known concentration of xylobiose in this buffer.

-

Reaction Initiation: Equilibrate the substrate solution to the optimal temperature for the enzyme (e.g., 45°C).[7] Initiate the reaction by adding a specific amount of β-xylosidase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 45 minutes).[7]

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a denaturing agent.

-

Analysis: Analyze the reaction mixture for the presence of xylose and any remaining xylobiose using HPLC.

Causality of Experimental Choices: Enzymes have optimal pH and temperature ranges for their activity.[21] Operating within these ranges ensures maximum reaction velocity. The reaction is terminated to allow for accurate measurement of the products at a specific time point.

Oxidation and Reduction Reactions

The reducing end of xylobiose, with its hemiacetal group, can be oxidized.

-

Oxidation: Mild oxidizing agents, such as Tollens' or Benedict's reagents, can oxidize the aldehyde group of the open-chain form of the reducing xylose unit to a carboxylic acid, forming xylobionic acid.[15] This classifies xylobiose as a reducing sugar. More complex enzymatic oxidations can also occur.[21][22]

-

Reduction: The aldehyde group can be reduced to a primary alcohol (alditol) using reducing agents like sodium borohydride.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[23][24] Xylobiose, as a reducing sugar, can participate in this complex series of reactions, which are significant in food science for the development of color, flavor, and aroma.[22][25]

Principle: The progress of the Maillard reaction can be monitored by measuring the development of brown color (melanoidins) spectrophotometrically.

Methodology:

-

Model System Preparation: Prepare a solution containing xylobiose and an amino acid (e.g., glycine or lysine) in a buffered solution (e.g., phosphate buffer, pH 7-8).[24]

-

Heating: Heat the solution in a sealed container at a controlled temperature (e.g., 90-120°C) for a specific duration.[22]

-

Reaction Termination: Stop the reaction by rapid cooling in an ice bath.[22]

-

Browning Measurement: Dilute the reaction mixture appropriately with deionized water and measure the absorbance at a specific wavelength (e.g., 360 nm or 420 nm) using a UV-Vis spectrophotometer. An increase in absorbance indicates the formation of Maillard reaction products.[22]

Causality of Experimental Choices: The Maillard reaction is highly dependent on temperature, pH, and the concentration of reactants.[22][25] Alkaline conditions accelerate the reaction by increasing the nucleophilicity of the amino group.[23] Monitoring absorbance at specific wavelengths provides a quantitative measure of the formation of colored products.

Part 3: Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and structural characterization of xylobiose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the separation and quantification of xylobiose and other xylooligosaccharides.[5][6]

Principle: The sample is passed through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase and are separated. A detector measures the concentration of each component as it elutes from the column.

Methodology:

-

Sample Preparation:

-

Liquid Samples: Dilute the sample with deionized water. If necessary, precipitate interfering substances like proteins or lipids.[6]

-

Solid Samples: Weigh the sample, dissolve it in water (sonication can aid dissolution), and filter through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[6]

-

-

HPLC System and Conditions:

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87H or similar ion-exchange column) is commonly used.[26]

-

Mobile Phase: Typically, dilute sulfuric acid (e.g., 5 mM) or ultrapure water, depending on the column.[5]

-

Flow Rate: A constant flow rate, typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at an elevated temperature (e.g., 60-85°C) to improve peak resolution.

-

Detector: Refractive Index (RI) detector is most common for carbohydrate analysis.

-

-

Calibration: Prepare a series of xylobiose standards of known concentrations. Inject each standard into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample into the HPLC system. Identify the xylobiose peak by comparing its retention time to that of the standard.

-

Quantification: Determine the concentration of xylobiose in the sample by using the peak area and the calibration curve.

Diagram: HPLC Workflow for Xylobiose Analysis

Caption: A typical workflow for the quantitative analysis of xylobiose using HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structural confirmation, MS and NMR are indispensable tools.

-

Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are used to determine the molecular weight of xylobiose and to analyze its fragmentation patterns, which can help in identifying the glycosidic linkage.[2][27][28][29]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[30] This allows for the unambiguous determination of the anomeric configuration (α or β) and the position of the glycosidic linkage.

Part 4: Biological Activity

Prebiotic Potential

The primary biological significance of xylobiose lies in its function as a prebiotic. It resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria, such as Bifidobacterium and Lactobacillus, in the colon.[2][27][31] This fermentation produces short-chain fatty acids (SCFAs), which have numerous health benefits.

Principle: The prebiotic potential of xylobiose is assessed by its ability to promote the growth of probiotic bacteria and lead to the production of SCFAs in an anaerobic fermentation system inoculated with human fecal microbiota.[8]

Methodology:

-

Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors. Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer under strict anaerobic conditions.

-

Fermentation Medium: Prepare a basal nutrient medium containing xylobiose as the primary carbon source. A control medium with no added carbohydrate and a positive control with a known prebiotic (e.g., fructooligosaccharides) should also be prepared.

-

Inoculation and Fermentation: Inoculate the different media with the fecal slurry in an anaerobic environment (e.g., an anaerobic chamber). Incubate the cultures at 37°C for a period of 24-48 hours.[8]

-

Sampling: Collect samples from the fermentation vessels at various time points (e.g., 0, 12, 24, 48 hours).

-

Analysis:

-

pH Measurement: Measure the pH of the fermentation broth. A decrease in pH indicates acid production.

-

SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFAs (acetate, propionate, butyrate) using gas chromatography (GC) or HPLC.

-

Microbial Population Analysis: Use techniques like quantitative PCR (qPCR) or 16S rRNA gene sequencing to measure changes in the populations of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus).

-

Causality of Experimental Choices: The use of an anaerobic in vitro fermentation model with a human fecal inoculum closely mimics the conditions of the human colon. Measuring SCFA production and shifts in key microbial populations provides direct evidence of the prebiotic effect.[8]

Conclusion

Xylobiose possesses a unique set of physical and chemical properties that underpin its growing importance as a functional ingredient and a target for biotechnological production. This guide has provided a detailed framework for the characterization and analysis of xylobiose, integrating established methodologies with the scientific rationale behind them. A thorough grasp of these principles is essential for professionals seeking to harness the full potential of this promising disaccharide in research, development, and commercial applications.

References

- BSH Ingredients. (2024, October 19). Determination of Xylo-oligosaccharide Content Using High Performance Liquid Chromatography (HPLC).

- Díaz, M. J., et al. (2021).

- Kim, Y., et al. (2025). Preparative high-performance liquid chromatography purification and structural characterization of xylobiose isomers synthesized by β-xylosidase. Food Chemistry.

- Jordan, D. B., & Wagschal, K. (2010). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology.

- Manisseri, C., & Gudipati, M. (2012). Prebiotic Activity of Purified Xylobiose Obtained from Ragi (Eleusine coracana, Indaf-15) Bran. Indian Journal of Microbiology.

- Creative Proteomics. Xylose Analysis Service.

- Agblevor, F. A., et al. (2007). Analysis of biomass sugars using a novel HPLC method. Applied Biochemistry and Biotechnology.

- ECHEMI. Xylobiose | CAS#:6860-47-5.

- University of Calgary. Melting point determination. Retrieved from University of Calgary Chemistry Department website.

- Huang, C., et al. (2023). Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis.

- Agblevor, F. A., et al. (2007). Analysis of biomass sugars using a novel HPLC method. PubMed.

- Usov, A. I., et al. (2006). 13C-n.m.r. spectra of xylo-oligosaccharides and their application to the elucidation of xylan structures.

- Huang, C., et al. (2023). Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis. MDPI.

- Chem-Impex. Xylobiose.

- SSERC. Melting point determination.

- CymitQuimica. CAS 6860-47-5: Xylobiose.

- Xu, F., et al. (2021). Selective Production of Xylooligosaccharides by Xylan Hydrolysis Using a Novel Recyclable and Separable Furoic Acid. Frontiers in Bioengineering and Biotechnology.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- dos Santos, V. C., et al. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides.

- Huang, C., et al. (2023). Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis. PubMed.

- Kulkarni, N., & Gupta, N. (2016). Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast. 3 Biotech.

- ResearchGate. NMR spectra of cellobiose (A) and xylobiose (B) oxidation.

- ResearchGate. MALDI mass spectra of xylo-oligosaccharides (XOS) produced from xylan hydrolysis.

- Zhang, M., et al. (2023). Discovery of a Novel β-xylosidase with Xylanase Activity and Its Application in the Production of Xylitol from Corncob Xylan.

- Japanese Pharmacopoeia.

- Selleck Chemicals. Xylobiose.

- Akpinar, O., et al. (2009).

- Soto, M. L., et al. (2022). Hydrothermal–Membrane Valorization of Coffee Pulp for Xylooligosaccharide Production. Foods.

- Celignis. Analysis of Xylobiose.